2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is a chemical compound with a unique structure that includes a pentadienoic acid backbone, an acetylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) typically involves the reaction of 2,4-pentadienoic acid with acetyl chloride to form the acetylamino derivative. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions generally include:
Temperature: 0-5°C for the acetylation step, and reflux for the esterification step.
Catalyst: Sulfuric acid for esterification.
Solvent: Methanol for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetylamino or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with new functional groups replacing the original acetylamino or ester groups.
Scientific Research Applications
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoic acid: Lacks the acetylamino and methyl ester groups, making it less versatile in certain reactions.
2-(Acetylamino)-2-methylpropanoic acid: Similar in structure but with a different backbone, leading to different reactivity and applications.
Methyl 2,4-pentadienoate: Lacks the acetylamino group, affecting its biological activity and chemical reactivity.
Uniqueness
2,4-Pentadienoicacid,2-(acetylamino)-,methylester(9CI) is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both the acetylamino and methyl ester groups provides versatility in synthesis and biological interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (2Z)-2-acetamidopenta-2,4-dienoate |
InChI |
InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h4-5H,1H2,2-3H3,(H,9,10)/b7-5- |
InChI Key |
DRLOHFUGXAHKLH-ALCCZGGFSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C=C)/C(=O)OC |
Canonical SMILES |
CC(=O)NC(=CC=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.